卡米诺霉素酮

描述

Synthesis Analysis

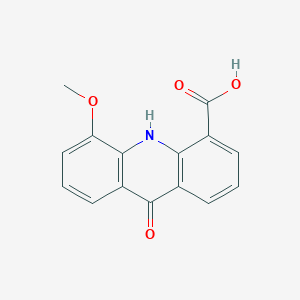

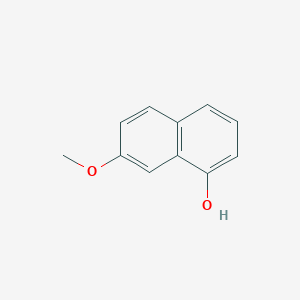

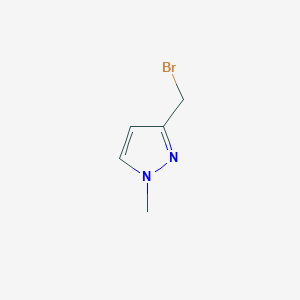

The synthesis of carminomycinone and its derivatives has been extensively studied. Researchers have explored chemical modifications of carminomycinone-aglycone, focusing on the functionalization of the methyl group at the C-14 position. This involves introducing a bromine atom and performing exchange reactions, leading to the creation of several derivatives, such as 14-bromcarminomycinone, 14-acetoxycarminomycinone, and 14-oxycarminomycinone. These compounds serve as starting materials for further chemical and biosynthetic preparations of semi-synthetic carminomycin series (Olsuf'eva En & Povarov Ls, 1977).

Molecular Structure Analysis

The structural analysis of carminomycinone derivatives has been supported by analytical and spectral data, confirming their configurations through transformations and reactions. For instance, 14-oxycarminomycinone has a molecular weight of 400 c. u. and can form a hexa-acetyl derivative under specific conditions. These findings highlight the molecular complexity and versatility of carminomycinone derivatives for further scientific exploration (Olsuf'eva En & Povarov Ls, 1977).

Chemical Reactions and Properties

Carminomycinone undergoes selective bromination and exchange reactions, leading to various derivatives. These reactions are indicative of the compound's reactive nature and potential for diverse chemical modifications. The ability to hydrolyze to oxycarminomycinone and form hexa-acetyl derivatives underscores its chemical reactivity and potential utility in synthesizing new compounds (Olsuf'eva En & Povarov Ls, 1977).

Physical Properties Analysis

While specific physical properties such as melting points, solubility, and crystalline structure of carminomycinone derivatives are not detailed in the available literature, the synthesis and modification processes suggest that these properties can be significantly altered through chemical reactions. These alterations have implications for the compound's solubility, stability, and overall physical behavior, which are crucial for its potential applications in chemical synthesis and pharmaceutical research.

Chemical Properties Analysis

The chemical properties of carminomycinone, including its reactivity towards bromination and hydrolysis, demonstrate its potential as a versatile intermediate for the synthesis of various derivatives. Its ability to undergo functionalization and form stable derivatives underlines the compound's significance in medicinal chemistry and drug development processes, excluding its use and dosages.

科学研究应用

癌症治疗

卡米诺霉素是人粒细胞-巨噬细胞集落形成单位的有效抑制剂,显示出对某些癌症的部分反应潜力 (Comis 等人,1982)。此外,它已被确认为一种有效的抗肿瘤抗生素,用于治疗各种癌症,与红霉素和阿霉素等其他药物相比,具有较低的致心脏毒性 (Gorbunova,1992)。

增强 DNA 稳定性

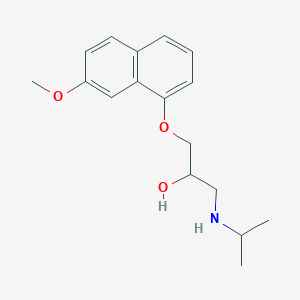

卡米诺霉素酮衍生的发色团连接的三链体形成寡核苷酸 (TFO) 显着增强了三螺旋 DNA 结构的稳定性,显示出靶向 HIV 多嘌呤区的希望 (Capobianco 等人,2001)。

化学合成和生物合成

卡米诺霉素酮衍生物可以高产率制备,并作为半合成卡米诺霉素制剂的化学合成和生物合成的起始原料,从而提高了抗肿瘤蒽环类药物的产量 (Olsuf'eva 和 Povarov,1977); (Cameron 等人,1991)。

新药开发

2'-脱氧-L-岩藻糖基卡米诺霉素酮显示出比卡米诺霉素在较高剂量下更具活性的药物潜力,表明其作为一种新的抗炎剂的潜力 (El Khadem 和 Swartz,1981)。

抗肿瘤活性

卡米诺霉素复合物成分 I、II 和 III 显示出相似的抗肿瘤活性,其中成分 I 表现出更广泛的治疗范围和对肺支气管癌的更多活性 (Shorin 等人,1977)。

作用机制

Target of Action

Carminomycinone, also known as Carminomycin, primarily targets the DNA in cells . It has been found to selectively inhibit the synthesis of nucleic acids in cells of microorganisms and malignant tumors .

Mode of Action

Carminomycinone interacts with its target, DNA, by forming complexes . This interaction considerably increases the melting temperature of DNA . The antibiotic inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .

Biochemical Pathways

It is known that the compound inhibits the synthesis of nucleic acids, which are crucial for the replication and transcription processes in cells . This inhibition disrupts normal cellular functions and leads to cell death, particularly in microorganisms and malignant tumor cells .

Pharmacokinetics

Carminomycinone’s pharmacokinetics have been studied in both dogs and humans . After a single intravenous dose, the plasma disappearance of Carminomycinone could be described by a three-compartment open model . The terminal half-life of the drug was found to be 86 hours in dogs and 20 hours in humans . Carminomycinone was also found to be metabolized into Carminomycinol, which rapidly surpassed Carminomycinone levels in both dogs and humans .

Result of Action

Carminomycinone’s action results in the inhibition of cell proliferation and the induction of apoptosis . It has been found to be an effective inhibitor of VHL-defective (VHL−/−) clear cell renal carcinoma cell proliferation . Furthermore, Carminomycinone induces cleavage of the Golgi protein p115 and the translocation of its C-terminal fragment to the nucleus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carminomycinone. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of drugs

安全和危害

未来方向

生化分析

Biochemical Properties

Carminomycinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively inhibit the synthesis of nucleic acids in cells of microorganisms and malignant tumors .

Cellular Effects

Carminomycinone has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in clear cell renal carcinoma cells . It also inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .

Molecular Mechanism

Carminomycinone exerts its effects at the molecular level through several mechanisms. It complexes with DNA in vitro and considerably increases the melting temperature of DNA . It also inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .

Dosage Effects in Animal Models

While specific studies on Carminomycinone’s dosage effects in animal models are limited, it’s known that the cytotoxicity of the new fluoroanthracycline against a number of tumor cell lines in vitro equaled that of parent carminomycin .

属性

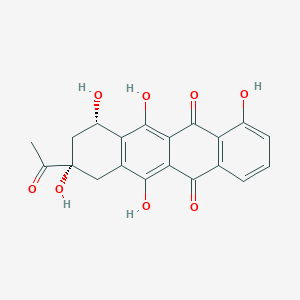

IUPAC Name |

(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDJGVROLWFENK-YBTHPKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967193 | |

| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52744-22-6 | |

| Record name | Carminomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)

![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)